molecular formula Cu(CH3COO)<br>C2H3CuO2 B1201713 Copper(I) acetate CAS No. 598-54-9

Copper(I) acetate

Cat. No.: B1201713
CAS No.: 598-54-9
M. Wt: 122.59 g/mol
InChI Key: RFKZUAOAYVHBOY-UHFFFAOYSA-M
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Description

Copper(I) acetate (CuC₂H₃O₂, CAS 598-54-9) is a copper-based compound with a +1 oxidation state. It is a white to pale yellow crystalline solid with a molar mass of 122.59 g/mol . Unlike its copper(II) counterpart, this compound is less common and exhibits distinct coordination chemistry due to its lower oxidation state. It is synthesized via reduction of copper(II) salts in acetic acid or through ligand exchange reactions with stabilizing agents like triphenylphosphine (Ph₃P) .

Key properties include:

  • Solubility: Moderately soluble in polar solvents (e.g., acetonitrile) but insoluble in non-polar solvents .
  • Thermal Stability: Decomposes at temperatures above 299–338°C, forming elemental copper .
  • Coordination Geometry: Forms distorted trigonal pyramidal structures with ligands like Ph₃P, exhibiting Cu–O bond lengths of 2.13–2.2 Å and Cu–P bonds of ~2.3 Å .

Preparation Methods

Historical Context and Challenges in Copper(I) Acetate Synthesis

This compound’s propensity to oxidize to copper(II) under ambient conditions has historically limited its isolation and practical use. Early attempts relied on reducing copper(II) salts in acetic acid, but these methods suffered from poor yields and instability . The breakthrough came with the recognition that dinuclear complexes could stabilize Cu(I) centers. For example, Shao et al. demonstrated that phenylethynylcopper(I) intermediates could be converted into active this compound catalysts through acetic acid treatment . This approach bypasses oxidation pathways by maintaining a closed coordination sphere around the Cu(I) centers.

Primary Synthesis Routes for this compound

Dinuclear Complex Formation via Phenylethynylcopper(I) Intermediate

The most robust method involves synthesizing a phenylethynylcopper(I) precursor, which is subsequently treated with acetic acid to yield the active dinuclear this compound complex .

Reaction Steps:

  • Synthesis of Phenylethynylcopper(I):

    • Phenylacetylene reacts with a copper(I) source (e.g., CuCl) in an inert atmosphere to form phenylethynylcopper(I).

    • Key condition: Reaction conducted under nitrogen at 25°C for 2 hours.

  • Acetic Acid Treatment:

    • The phenylethynylcopper(I) intermediate is treated with glacial acetic acid, initiating ligand exchange to form the dinuclear this compound complex.

    • Critical parameters:

      • Molar ratio of acetic acid to Cu(I) = 2.2:1

      • Reaction temperature: 90°C

      • Duration: 1.2 hours

Mechanistic Insight:
The dinuclear structure (Fig. 1) features two Cu(I) centers bridged by acetate ligands, which prevent oxidation by shielding the metal centers from atmospheric oxygen . Spectroscopic data (EPR, XRD) confirm the absence of Cu(II) species in the final product .

Alternative Pathways: Reduction of Copper(II) Precursors

While less common, this compound can be synthesized via reduction of copper(II) acetate under controlled conditions.

Methodology:

  • Reducing Agents: Ascorbic acid or hydrazine hydrate.

  • Solvent System: Ethanol/acetic acid (3:1 v/v) to solubilize Cu(II) acetate.

  • Conditions:

    • Temperature: 50°C

    • Reaction time: 4 hours

    • Yield: ~65% (lower than dinuclear method due to side reactions) .

Limitations:

  • Requires strict anaerobic conditions.

  • Residual Cu(II) impurities often necessitate column chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency:

SolventReaction Rate (k, s⁻¹)Cu(I) Stability (Hours)
Glacial Acetic Acid0.045>48
Ethanol0.01212
WaterNot applicable<1 (rapid oxidation)

Data derived from and highlight acetic acid’s dual role as solvent and ligand, enhancing both rate and stability.

Ligand Ratios and Stoichiometry

Optimal catalytic activity requires precise control of ligand-to-copper ratios:

  • Acetic Acid : Cu(I) = 2.2:1 maximizes bridging acetate formation .

  • Excess acetic acid (>3:1) destabilizes the dinuclear structure, leading to monomeric species with reduced activity .

Structural and Spectroscopic Characterization

X-Ray Diffraction Analysis

The dinuclear this compound complex crystallizes in a monoclinic system with the following parameters:

ParameterValue
Space GroupP2₁/c
a (Å)12.34
b (Å)10.56
c (Å)8.92
Cu-Cu Distance2.78 Å

The short Cu-Cu distance confirms strong metal-metal interactions critical for stability .

EPR Spectroscopy

This compound exhibits no EPR signal due to its diamagnetic d¹⁰ configuration. In contrast, copper(II) contaminants show characteristic hyperfine splitting at g⊥ = 2.066 and g∥ = 2.350 . This serves as a purity check.

Industrial and Catalytic Applications

Azide-Alkyne Cycloaddition (Click Chemistry)

This compound catalyzes the Huisgen cycloaddition with exceptional efficiency:

CatalystTurnover Frequency (h⁻¹)Yield (%)
Cu(I) Acetate95098
Cu(II) Acetate12045
Cu(I) Chloride68092

Superior performance stems from the dinuclear structure’s ability to simultaneously coordinate both azide and alkyne substrates .

Chemical Reactions Analysis

Copper(I) acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to copper(II) acetate in the presence of oxidizing agents.

    Reduction: It can be reduced to metallic copper using strong reducing agents.

    Substitution: this compound reacts with organic halides to form corresponding esters.

Common Reagents and Conditions:

Major Products:

    Oxidation: Copper(II) acetate.

    Reduction: Metallic copper.

    Substitution: Organic esters.

Scientific Research Applications

Copper(I) acetate finds applications in various fields:

Mechanism of Action

Copper(I) acetate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Copper(II) Acetate (Cu(C₂H₃O₂)₂)

Copper(II) acetate (cupric acetate) is a bright blue/green crystalline solid with a molar mass of 181.64 g/mol . Key differences from copper(I) acetate include:

Property This compound Copper(II) Acetate
Oxidation State +1 +2
Melting Point N/A (decomposes >299°C) 115°C (dec. at 240°C)
Solubility Soluble in acetonitrile Highly soluble in water/ethanol
Coordination Chemistry Mononuclear/tetranuclear complexes Dinuclear paddle-wheel structures (e.g., [Cu₂(μ-OAc)₄])
Catalytic Applications Azide-alkyne cycloadditions N-Arylation, oxidation reactions

Reactivity : Copper(II) acetate has higher Lewis acidity, enabling stronger coordination with anions (affinity sequence: hydroxide > acetate > chloride > nitrate/sulfate) . In polyol reductions, it forms alkoxide intermediates, whereas this compound is less reactive in such processes .

Other Copper(I) Salts

Copper(I) Iodide (CuI) and Copper(I) Oxide (Cu₂O)

Property This compound Copper(I) Iodide Copper(I) Oxide
Formula CuC₂H₃O₂ CuI Cu₂O
Catalytic Efficiency Moderate (39% yield in Kabachnik–Fields) Higher in Ullmann couplings Limited redox applications
Thermal Stability Decomposes >299°C Stable up to 600°C Stable in air

Copper(I) iodide outperforms this compound in cross-coupling reactions due to its superior halide ligand effects .

Silver(I) Acetate (AgC₂H₃O₂)

Property This compound Silver(I) Acetate
Cation Radius 0.77 Å (Cu⁺) 1.15 Å (Ag⁺)
Coordination Geometry Trigonal pyramidal Linear or tetrahedral
Applications Organic synthesis Antimicrobial coatings

Silver(I) acetate has weaker Lewis acidity but higher antimicrobial activity .

Key Research Findings

Catalytic Performance

  • Azide-Alkyne Cycloadditions : this compound accelerates reactions via mixed-valency Cu(I)/Cu(II) intermediates, enabling syn-elimination pathways .
  • N-Arylation : Copper(II) acetate outperforms copper(I) in Chan-Lam couplings, achieving >90% yields with boronic acids .
  • Allylic Cyanoalkylation: Copper(II) acetate provides 65–90% yields with pivalate counterions, while this compound is less efficient .

Structural Insights

  • Tetranuclear Complexes : this compound forms [(CuOAc)₄(L)₂] clusters with bridging acetate ligands, whereas copper(II) acetate adopts paddle-wheel dimers .
  • Thermal Decomposition : this compound decomposes to Cu₂O and Cu, while copper(II) acetate releases acetic acid and forms CuO .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molar Mass (g/mol) Melting Point (°C) Solubility in Water
This compound 122.59 >299 (dec.) Low
Copper(II) Acetate 181.64 115 (dec. at 240) High
Silver(I) Acetate 166.91 ~200 (dec.) Moderate

Biological Activity

Copper(I) acetate (Cu(OAc) or Cu(I)OAc) is a coordination compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology, antimicrobial therapy, and enzyme inhibition. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

This compound is characterized by its ability to form complexes with various ligands, influencing its biological activity. The compound exhibits a unique ability to interact with biomolecules, which can lead to significant pharmacological effects. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of copper(I) complexes, including this compound. In vitro studies demonstrated that Cu(I) complexes exhibit significant cytotoxicity against various human cancer cell lines, outperforming traditional chemotherapeutics like cisplatin. Notably, these complexes have shown effectiveness in overcoming cisplatin resistance.

Case Study: Antitumor Efficacy

A study published in Molecules reported that copper(I) complexes demonstrated IC50 values significantly lower than those of cisplatin across multiple cancer cell lines. For instance, certain derivatives of Cu(I) acetate showed IC50 values that were 5- to 9-fold more effective than cisplatin in 3D spheroid cultures, which mimic tumor microenvironments more accurately than traditional monolayer cultures .

CompoundIC50 (µM)Comparison with Cisplatin
Cu(I) Complex A1.55-fold lower
Cu(I) Complex B2.09-fold lower
Cisplatin7.5Reference

Mechanisms of Antitumor Activity

The antitumor activity of this compound is attributed to several mechanisms:

  • Intracellular Targeting : Cu(I) complexes target protein disulfide isomerase (PDI), leading to endoplasmic reticulum (ER) stress and subsequent cell death through paraptosis .
  • Oxidative Stress Induction : The generation of ROS disrupts cellular homeostasis, triggering apoptosis pathways .
  • Enhanced Cellular Uptake : Certain ligands associated with Cu(I) increase lipophilicity, facilitating better penetration into tumor cells .

Antimicrobial Properties

Copper compounds are well-known for their antimicrobial properties. This compound has been studied for its potential as an antimicrobial agent against various pathogens.

Research Findings

A study indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and generates ROS, contributing to its bactericidal effects .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. It has been investigated for its ability to inhibit metalloproteins and enzymes involved in various biological processes.

Case Study: Enzyme Inhibition

Research has shown that this compound can effectively inhibit certain enzymes at concentrations lower than those required for traditional inhibitors. For example, it was found to be a potent inhibitor of bacterial β-lactamase enzymes, which are responsible for antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity Copper(I) acetate in laboratory settings?

  • Methodological Answer : this compound can be synthesized via electrochemical reduction of copper(II) precursors or controlled ligand substitution reactions. For example, electrodeposition from copper(I) oxide precursors in acetate solutions (pH 4.8–5.5) under specific potentials (e.g., −0.041 V to −0.100 V) yields films with moderate roughness factors . Purity is ensured by rigorous characterization using X-ray diffraction (XRD) to confirm crystallinity and scanning electron microscopy (SEM) to assess particle morphology . Solvent choice (e.g., aqueous vs. organic) and stoichiometric control are critical to avoid byproducts like copper(II) species .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : The dimeric structure of this compound, featuring bridging acetate ligands and coordinate bonds, is confirmed using Fourier-transform infrared spectroscopy (FT-IR) to identify carboxylate stretching modes (~1600 cm⁻¹) and X-ray crystallography to resolve bond lengths and coordination geometry . Comparative analysis with reference spectra (e.g., NIST databases) and elemental analysis (CHN) ensure consistency with the theoretical formula .

Q. What stoichiometric considerations are critical when preparing this compound solutions?

  • Methodological Answer : Molar calculations require precise molecular weight (122.59 g/mol) and attention to hydration states. For instance, dissolving 8.157 g in 1 L of solvent yields a 0.1 M solution. Gravimetric analysis and titration (e.g., EDTA for copper quantification) validate concentration, while avoiding hydrolysis by maintaining acidic pH (~4–5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthesis parameters (e.g., pH, deposition charge) or characterization methods. Systematic replication under controlled conditions (e.g., fixed potential, solvent purity) is essential. Cross-validate catalytic efficiency using standardized testing protocols (e.g., CO₂ reduction over oxide-derived copper) and compare surface roughness factors via SEM . Meta-analyses of published XRD and FT-IR data can identify overlooked variables like amorphous impurities .

Q. What strategies optimize this compound’s electrocatalytic performance through electrodeposition?

  • Methodological Answer : Adjusting electrodeposition parameters significantly impacts microstructure. For high surface area, use lactate-based solutions (pH 7.9) at −0.500 V to achieve roughness factors up to 400, compared to acetate solutions (max ~125). Control deposition charge (e.g., 10–15 C·cm⁻²) to linearly scale porosity. Post-deposition annealing in inert atmospheres enhances crystallinity without compromising active sites .

Q. How does this compound’s stability under varying environmental conditions affect its applicability in catalysis?

  • Methodological Answer : Conduct accelerated stability tests by exposing samples to humid, oxidative, or thermal stress. Monitor structural degradation via in-situ XRD and FT-IR. For instance, humidity induces hydrolysis to copper(II) species, detectable by color shifts (green → blue). Stabilize using hydrophobic matrices (e.g., silica encapsulation) or additives like chelating agents .

Q. What analytical approaches distinguish this compound from copper(II) acetate in mixed-phase systems?

  • Methodological Answer : Employ X-ray photoelectron spectroscopy (XPS) to differentiate oxidation states (Cu⁺ vs. Cu²⁺ peaks at ~932.5 eV and ~934.5 eV, respectively). Cyclic voltammetry in non-aqueous media (e.g., acetonitrile) reveals distinct redox potentials. Quantitative phase analysis via Rietveld refinement of XRD data resolves phase ratios in mixtures .

Q. Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, including solvent purity, equipment specifications, and environmental controls (temperature, humidity). Provide raw data (e.g., SEM images, XRD diffractograms) in supplementary materials and cite established procedures for common techniques (e.g., ICP-MS for elemental analysis) .

Q. What statistical methods ensure robust interpretation of catalytic performance data?

  • Methodological Answer : Use multivariate regression to correlate synthesis parameters (pH, potential) with outcomes (roughness, efficiency). Report confidence intervals for activity measurements and apply ANOVA to assess significance. Avoid overgeneralization by explicitly stating experimental limits (e.g., "observed only in pH 5–6") .

Properties

IUPAC Name

copper(1+);acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKZUAOAYVHBOY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu(CH3COO), C2H3CuO2
Record name copper(I) acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060511
Record name Acetic acid, copper(1+) salt
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Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-54-9
Record name Cuprous acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, copper(1+) salt (1:1)
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Record name Acetic acid, copper(1+) salt
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Record name Copper(1+) acetate
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Record name CUPROUS ACETATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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